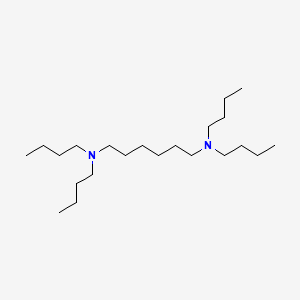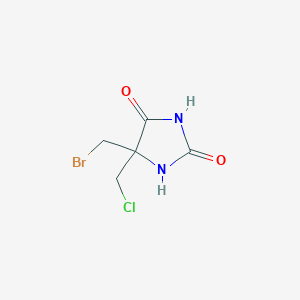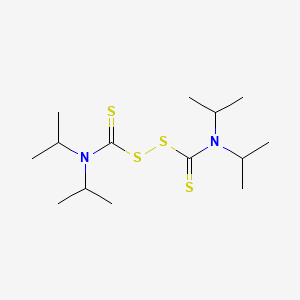
Dimethyl ethylmalonate
Overview
Description
Dimethyl ethylmalonate is a derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis .
Synthesis Analysis
Dimethyl ethylmalonate can be synthesized from dimethoxymethane and carbon monoxide . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .
Molecular Structure Analysis
The molecular formula of Dimethyl ethylmalonate is C2H5CH(COOCH3)2 . Its molecular weight is 160.17 .
Chemical Reactions Analysis
Dimethyl ethylmalonate is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . The Malonic Ester Synthesis is comprised of five separate reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .
Physical And Chemical Properties Analysis
Dimethyl ethylmalonate has a refractive index of n20/D 1.418. It has a boiling point of 188-190 °C (lit.) and a density of 1.066 g/mL at 20 °C (lit.) .
Scientific Research Applications
Pharmaceutical Synthesis
DEM is utilized in the pharmaceutical industry as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity, particularly in the formation of carbon-carbon bonds, makes it valuable for constructing complex molecular architectures found in various drugs. For instance, DEM can be used in the synthesis of barbiturates, which are central nervous system depressants .
Organic Synthesis
In organic chemistry, DEM is employed in the Malonic Ester Synthesis, a method for preparing carboxylic acids. It involves the alkylation of DEM followed by hydrolysis and decarboxylation to form a substituted acetic acid . This reaction is pivotal for creating compounds with specific carbon chain lengths and functional groups.
Material Science
DEM’s properties are significant in material science, particularly in polymer synthesis. It can act as a monomer or a cross-linking agent to create polymers with desired mechanical and thermal properties. The compound’s ability to participate in various chemical reactions allows for the design of specialized materials for industrial applications .
Agriculture
In agriculture, DEM derivatives are explored for their potential as intermediates in the synthesis of herbicides and pesticides. The malonic ester framework of DEM is particularly useful for creating compounds that can selectively target and inhibit the growth of weeds and pests, thereby enhancing crop yield .
Food Industry
DEM finds its application in the food industry as a flavoring agent. Its ester group can be involved in the synthesis of artificial flavorings that mimic natural tastes and aromas. This application is crucial for the development of new food products and additives .
Environmental Science
In environmental science, DEM is studied for its role in the degradation of environmental pollutants. It can be used as a model compound in research focused on the breakdown of phthalates, which are environmental contaminants. Understanding the degradation pathways of such esters is essential for developing effective waste treatment processes .
Biochemistry
DEM is important in biochemistry for studying enzyme inhibition. It serves as a model compound for inhibitors that can bind to enzymes and modulate their activity. This is particularly relevant in the study of metabolic pathways and the development of therapeutic agents .
Chemical Engineering
In chemical engineering, DEM is used in process optimization and catalysis. Its chemical properties allow for its use in catalytic processes that are more environmentally friendly and efficient. DEM’s role in such applications is critical for advancing sustainable chemical manufacturing practices .
Mechanism of Action
Target of Action
Dimethyl ethylmalonate, a diester derivative of malonic acid, primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions, including the malonic ester synthesis .
Mode of Action
Dimethyl ethylmalonate interacts with its targets through a process known as alkylation . In this process, an enolate ion, formed by the deprotonation of dimethyl ethylmalonate, undergoes an S_N2 reaction with an alkyl halide . This reaction results in the replacement of an α-hydrogen with an alkyl group, forming a new carbon-carbon (C-C) bond .
Biochemical Pathways
The interaction of dimethyl ethylmalonate with its targets affects the malonic ester synthesis pathway . This pathway involves the formation of carboxylic acids via the alkylation of enolate ions . The newly formed C-C bond leads to the creation of α-substituted malonic esters, which can be further processed to yield a variety of carboxylic acids and methyl ketones .
Result of Action
The alkylation of enolate ions by dimethyl ethylmalonate results in the formation of α-substituted malonic esters . These esters can be further processed to yield a variety of carboxylic acids and methyl ketones . This transformation is a key step in the malonic ester synthesis pathway, which is used to prepare a wide variety of carboxylic acids .
Action Environment
The action of dimethyl ethylmalonate is influenced by several environmental factors. For instance, the pH of the environment can affect the formation of enolate ions, which are crucial for the compound’s mode of action . Additionally, the presence of alkyl halides is necessary for the alkylation process . The temperature and solvent can also impact the efficacy and stability of dimethyl ethylmalonate .
Safety and Hazards
Future Directions
Malonates such as Dimethyl ethylmalonate are known to be very useful reagents in the field of Organic Synthesis . They react by cyclocondensation with dinucleophiles to afford 5-, 6- and 7- membered rings and thus give a variety of so-called “malonyl heterocycles” . Further attempts to use malonates such as bis(trimethylsilyl) malonates and bis(carbamimidoyl) malonates as new cyclocondensation agents are described .
properties
IUPAC Name |
dimethyl 2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMVENQJLQMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181214 | |
| Record name | Dimethyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl ethylmalonate | |
CAS RN |
26717-67-9 | |
| Record name | 1,3-Dimethyl 2-ethylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl ethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl ethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl ethylmalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WVV6D2TKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



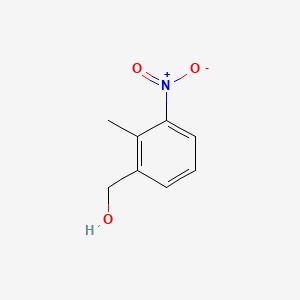
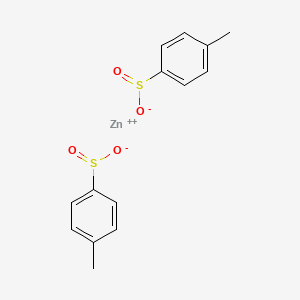
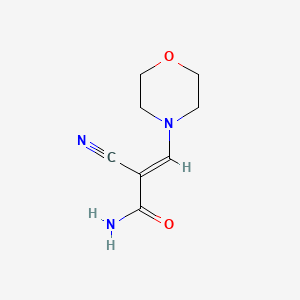
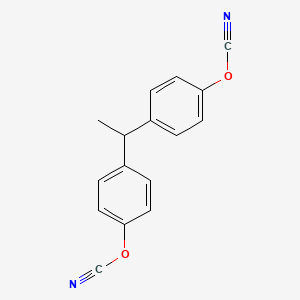
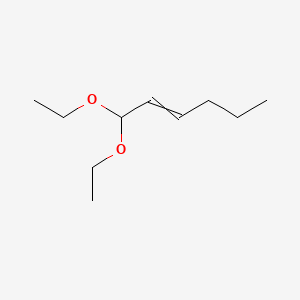
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)
